

Crystal Structure Analysis of Thiophene Dicarbonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *thiophene-2,3-dicarbonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiophene dicarbonitrile derivatives, offering valuable insights for researchers and professionals in drug development and materials science. While a dedicated crystallographic study for **thiophene-2,3-dicarbonitrile** is not readily available in the public domain, this paper presents a comprehensive analysis of a closely related compound, 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile, as a representative example. The methodologies and data presented herein serve as a crucial reference for understanding the solid-state properties of this class of compounds.

Experimental Protocols

The determination of the crystal structure of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile was achieved through a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of the title compound followed established literature procedures.^[1] Single crystals suitable for X-ray diffraction were obtained by dissolving the compound in a 1:1 (v/v) mixture of dimethyl formamide (DMF) and dichloromethane (CH₂Cl₂) and allowing the solution to evaporate slowly at room temperature, which yielded light brown crystals.^[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of the compound was mounted on a Bruker SMART APEX CCD area-detector diffractometer for data collection.^[1] The data were collected at a temperature of 273 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).^[1] A multi-scan absorption correction was applied to the collected data using SADABS.^[1]

The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.^[1] All hydrogen atoms were positioned geometrically and refined using a riding model.^[1] The molecular graphics were generated using SHELXTL.^[1]

Data Presentation

The crystallographic data for 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is summarized in the tables below for clear comparison and analysis.

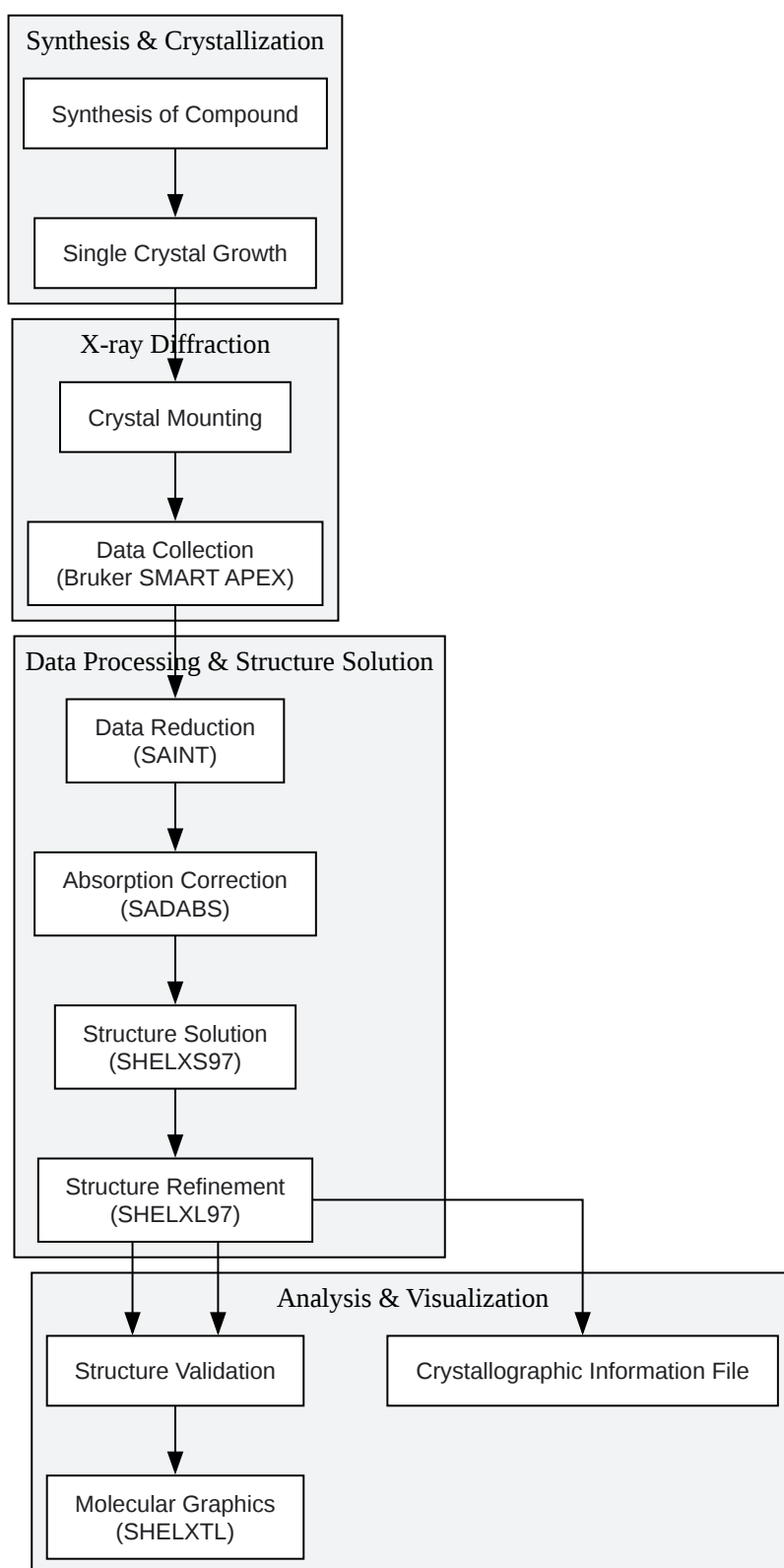
Crystal Data and Structure Refinement Details

Parameter	Value[1]
Empirical Formula	C ₁₀ H ₆ N ₂ S ₂
Formula Weight	218.31
Temperature	273 K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
a	7.2573 (11) Å
b	10.1538 (15) Å
c	13.665 (2) Å
α	94.467 (3)°
β	99.120 (4)°
γ	95.850 (4)°
Volume	984.5 (3) Å ³
Z	4
Density (calculated)	1.473 Mg/m ³
Absorption Coefficient	0.50 mm ⁻¹
F(000)	448
Crystal Size	0.37 × 0.15 × 0.11 mm
Theta range for data collection	1.5 to 28.4°
Index ranges	-9<=h<=9, -13<=k<=13, -18<=l<=18
Reflections collected	13821
Independent reflections	4912 [R(int) = 0.053]
Completeness to theta = 25.242°	99.8 %

Data / restraints / parameters	4912 / 0 / 257
Goodness-of-fit on F^2	0.99
Final R indices [$I > 2\sigma(I)$]	R1 = 0.055, wR2 = 0.132
R indices (all data)	R1 = 0.084, wR2 = 0.147
Largest diff. peak and hole	0.37 and -0.24 e.Å ⁻³

Mandatory Visualization

The following diagram illustrates the experimental workflow for the crystal structure analysis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile.



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Experimental workflow for crystal structure analysis.

The asymmetric unit of the title compound contains two crystallographically independent molecules that are conformationally similar.[1] The fused thiophene ring cores in both molecules are nearly planar.[1] The crystal packing is primarily stabilized by van der Waals interactions.[1]

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References

- 1. 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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